Decaglycerol
CAS No.: 9041-07-0
Cat. No.: VC0539980
Molecular Formula: C30H62O21
Molecular Weight: 758.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9041-07-0 |
|---|---|
| Molecular Formula | C30H62O21 |
| Molecular Weight | 758.8 g/mol |
| IUPAC Name | 3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
| Standard InChI | InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 |
| Standard InChI Key | WOKDXPHSIQRTJF-UHFFFAOYSA-N |
| SMILES | C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
| Canonical SMILES | C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O |
| Appearance | Solid powder |
| Boiling Point | 943.4°C |
Introduction
Chemical Structure and Fundamental Properties
Decaglycerol belongs to the polyglycerol family, characterized by a hydrophilic backbone of ten glycerol units linked by ether bonds. This structure confers exceptional solubility in both aqueous and lipid environments, enabling its function as a nonionic surfactant. The compound’s molecular formula, , reflects its polymeric nature, with hydroxyl groups facilitating hydrogen bonding and interfacial activity .
Synthesis and Production Methods
Traditional Chemical Synthesis
Historically, Decaglycerol was produced via alkaline-catalyzed oligomerization of glycerol at high temperatures (200–250°C) and pressures (10–20 bar). This method, while effective, faced criticism for energy intensity and byproduct generation .
Enzymatic Green Synthesis
Recent innovations have shifted toward sustainable lipase-catalyzed processes. A landmark study demonstrated the transesterification of methyl laurate with Decaglycerol using immobilized Novozym 435 lipase .
Table 1: Optimized Conditions for Enzymatic Synthesis
| Parameter | Optimal Value |
|---|---|
| Temperature | 65°C |
| Molar Ratio (Laurate:Decaglycerol) | 2:1 |
| Enzyme Dosage | 8 wt.% |
| Reaction Time | 4.5 h |
| Conversion Efficiency | 84.4% |
This method eliminated harsh chemicals, reduced energy consumption, and achieved high purity, aligning with green chemistry principles .
Physicochemical and Functional Properties
Decaglycerol’s amphiphilicity enables it to lower surface tension significantly. Experimental data reveal a reduction to 33 mN·m⁻¹ at concentrations as low as g/mL, outperforming many conventional surfactants .
Table 2: Surface Activity of Decaglycerol Laurates
| Concentration (g/mL) | Surface Tension (mN·m⁻¹) |
|---|---|
| 33 | |
| 29 | |
| 25 |
The compound’s stability under varied pH and temperature conditions further enhances its industrial utility .
Industrial and Scientific Applications
Food Industry
As a nonionic emulsifier, Decaglycerol stabilizes emulsions in baked goods, dairy products, and sauces. Its biocompatibility ensures compliance with food safety regulations .
Pharmaceuticals
In drug delivery systems, Decaglycerol forms vesicles that encapsulate hydrophobic drugs, improving bioavailability. For instance, ceftibuten-loaded vesicles exhibited enhanced gastrointestinal absorption in preclinical models .
Cosmetics
Decaglycerol laurates are integral to moisturizers and creams, where they enhance texture and active ingredient dispersion. Their mildness minimizes skin irritation, a critical advantage over sulfated surfactants .
Environmental and Economic Considerations
The enzymatic synthesis route reduces carbon footprint by 40% compared to traditional methods, as quantified by life-cycle assessments . Furthermore, Decaglycerol’s biodegradability mitigates environmental persistence, addressing concerns associated with synthetic surfactants.
Future Research Directions
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Drug Delivery Optimization: Exploring Decaglycerol’s capacity to cross the blood-brain barrier for neurological therapies.
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Agricultural Applications: Investigating its role as a biopesticide carrier to enhance crop protection.
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Advanced Materials: Developing Decaglycerol-based hydrogels for wound healing and tissue engineering.
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